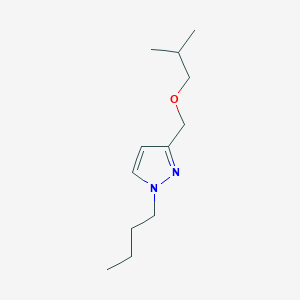

1-butyl-3-(isobutoxymethyl)-1H-pyrazole

Description

Contextualization within the Field of Pyrazole (B372694) Chemistry

Pyrazole is an aromatic five-membered heterocyclic compound containing two adjacent nitrogen atoms. The pyrazole ring system is a versatile scaffold that can be functionalized at various positions, leading to a vast library of derivatives with distinct properties. 1-butyl-3-(isobutoxymethyl)-1H-pyrazole is a disubstituted pyrazole, featuring a butyl group at the N1 position and an isobutoxymethyl group at the C3 position. The nature and position of these substituents are crucial in determining the compound's physicochemical properties and potential reactivity.

General synthetic strategies for creating substituted pyrazoles often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov For this compound, a plausible synthetic route could involve the reaction of butylhydrazine (B1329735) with a suitably functionalized 1,3-dicarbonyl precursor bearing the isobutoxymethyl moiety. The regioselectivity of such reactions is a key aspect of pyrazole synthesis, and various methods have been developed to control the placement of substituents on the pyrazole ring. organic-chemistry.orgnih.gov

Significance of the Pyrazole Scaffold in Contemporary Chemical Research

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry and agrochemical research due to its prevalence in a wide array of biologically active molecules. royal-chem.comnbinno.com Pyrazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. nih.govnih.gov This biological versatility stems from the pyrazole ring's ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.

In the realm of agrochemicals, pyrazole-containing compounds have been successfully developed as herbicides, fungicides, and insecticides. researchgate.netresearchgate.net The specific substitution pattern on the pyrazole ring can be fine-tuned to achieve desired levels of efficacy and selectivity against target pests and pathogens while maintaining crop safety. acs.org

Current Research Landscape and Academic Trajectories Pertaining to this compound and its Derivatives

Currently, the academic and patent literature does not highlight significant research specifically dedicated to this compound. However, the continuous interest in novel pyrazole derivatives suggests that compounds with this particular substitution pattern could be of interest in several research avenues.

Future research trajectories for this compound and its derivatives could include:

Synthesis and Characterization: Development of efficient and regioselective synthetic routes to access this compound and related analogs, followed by comprehensive spectroscopic and crystallographic characterization.

Biological Screening: Evaluation of its potential biological activities across various therapeutic areas, such as oncology, infectious diseases, and inflammation. In the agrochemical sector, screening for herbicidal, fungicidal, or insecticidal properties could be pursued.

Material Science Applications: Exploration of its use as a ligand in coordination chemistry or as a building block for functional materials, leveraging the coordination capabilities of the pyrazole nitrogen atoms.

Table of Compound Properties (Illustrative)

| Property | Value |

| Molecular Formula | C12H22N2O |

| Molecular Weight | 210.321 g/mol |

| CAS Number | 1856087-22-3 |

| Predicted LogP | 2.8 - 3.2 |

| Predicted Boiling Point | 250 - 280 °C |

| Predicted Solubility | Soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(2-methylpropoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-4-5-7-14-8-6-12(13-14)10-15-9-11(2)3/h6,8,11H,4-5,7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHGYGRBWZKJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)COCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Butyl 3 Isobutoxymethyl 1h Pyrazole

Established Synthetic Pathways to 1-butyl-3-(isobutoxymethyl)-1H-pyrazole

While direct literature on the synthesis of this compound is not extensively documented, its structure strongly suggests a synthesis rooted in the classical Knorr pyrazole (B372694) synthesis and related methodologies. This well-established route involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a substituted hydrazine (B178648).

The most logical disconnection for this compound points to two key precursors: butylhydrazine (B1329735) and a derivative of 1-isobutoxy-2,4-butanedione . The latter, being an unsymmetrical dicarbonyl, presents a regioselectivity challenge. The reaction with butylhydrazine could theoretically yield two isomeric pyrazoles. However, the reaction conditions can often be tuned to favor one isomer over the other.

The probable synthetic sequence would commence with the preparation of the β-ketoether, 1-isobutoxy-2,4-butanedione. This can be achieved through various methods, such as the Claisen condensation of isobutyl acetate (B1210297) with acetone, followed by formylation or acylation. A more controlled approach might involve the use of a protected keto-aldehyde or a pre-formed enolate.

Once the 1,3-dicarbonyl equivalent is obtained, the cyclization with butylhydrazine is typically carried out in a protic solvent like ethanol (B145695) or acetic acid, often with acid catalysis to facilitate the condensation and subsequent dehydration to form the aromatic pyrazole ring.

Table 1: Plausible Precursors for the Knorr Synthesis of this compound

| Precursor 1 (Hydrazine) | Precursor 2 (1,3-Dicarbonyl Equivalent) | Resulting Pyrazole |

| Butylhydrazine | 1-isobutoxy-2,4-butanedione | This compound and/or 1-butyl-5-(isobutoxymethyl)-1H-pyrazole |

Development of Novel and Sustainable Synthetic Approaches for Pyrazole Rings

In recent years, the principles of green chemistry and the demand for more efficient synthetic protocols have driven the development of novel methodologies for constructing the pyrazole core. These approaches offer advantages in terms of reaction times, yields, and environmental impact over traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. researchgate.netpharmaguideline.commdpi.com The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines is particularly amenable to microwave heating. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing side product formation. For the synthesis of this compound, a microwave-assisted Knorr condensation would be a highly efficient approach.

Solvent-Free and Green Chemistry Protocols

In line with the principles of green chemistry, solvent-free reaction conditions are highly desirable. researchgate.netnih.gov The condensation of hydrazines with 1,3-dicarbonyl compounds can often be performed under neat conditions, sometimes with a solid acid catalyst, thereby reducing solvent waste. Additionally, the use of greener solvents like water or ionic liquids has been explored for pyrazole synthesis. researchgate.netjocpr.com An aqueous medium, in particular, offers significant environmental benefits. The use of recyclable catalysts, such as nano-ZnO, has also been reported to promote the reaction efficiently in an environmentally friendly manner. cdnsciencepub.com

Catalytic Methodologies in Pyrazole Formation

Various catalytic systems have been developed to enhance the efficiency and regioselectivity of pyrazole synthesis. Lewis acids and solid acid catalysts can be employed to activate the carbonyl groups of the 1,3-dicarbonyl precursor. nih.gov Transition metal catalysts, particularly copper, have been utilized in multicomponent reactions to afford substituted pyrazoles. rsc.orgtandfonline.com For instance, a copper-catalyzed domino C-N coupling/hydroamination reaction provides a facile route to pyrazoles.

Multicomponent Reactions for Substituted Pyrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules. researchgate.netrsc.orgenamine.net Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. These strategies often involve the in situ generation of one of the reactive intermediates. For a target like this compound, an MCR could potentially combine butylhydrazine, an isobutoxy-containing building block, and a two-carbon synthon to construct the pyrazole ring in a single step.

Table 2: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Advantages | Potential Application to Target Compound |

| Microwave-Assisted | Rapid reaction times, improved yields, cleaner reactions | Knorr condensation of butylhydrazine and 1-isobutoxy-2,4-butanedione |

| Solvent-Free | Reduced waste, simplified workup | Neat reaction of precursors, possibly with a solid acid catalyst |

| Green Solvents | Environmentally benign, potential for catalyst recycling | Reaction in water or ionic liquids |

| Catalytic Methods | Enhanced reaction rates and selectivity | Use of Lewis acids or transition metal catalysts to control regioselectivity |

| Multicomponent Reactions | High efficiency, atom economy, molecular diversity | One-pot synthesis from simpler, readily available starting materials |

Functionalization and Derivatization Strategies for the this compound Core

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be broadly categorized into reactions on the pyrazole ring itself and transformations of the substituents.

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. nih.gov The C4 position is the most nucleophilic and is the typical site for such reactions in 1,3-disubstituted pyrazoles. pharmaguideline.comscribd.com

Common electrophilic substitution reactions applicable to the pyrazole core include:

Halogenation: Introduction of a halogen (Br, Cl, I) at the C4 position can be readily achieved using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine in the presence of an oxidizing agent. The resulting 4-halopyrazoles are valuable intermediates for further functionalization via cross-coupling reactions.

Nitration: Nitration at the C4 position can be accomplished using a mixture of nitric acid and sulfuric acid or other nitrating agents. cdnsciencepub.comresearchgate.net The nitro group can then be reduced to an amino group, providing a handle for further derivatization.

Sulfonation: Treatment with oleum (B3057394) or chlorosulfuric acid can introduce a sulfonic acid group at the C4 position. rsc.org

Formylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) is a classic method for introducing a formyl group at the C4 position of the pyrazole ring, yielding a pyrazole-4-carbaldehyde. tandfonline.comresearchgate.netarkat-usa.org This aldehyde can then participate in a wide range of subsequent transformations.

More advanced C-H functionalization techniques, often employing transition metal catalysts (e.g., palladium, rhodium, gold), offer direct and efficient ways to introduce aryl, alkyl, and other groups at various positions on the pyrazole ring without the need for pre-functionalization. researchgate.netrsc.orgrsc.orgresearchgate.net

The substituents on the pyrazole core also offer opportunities for derivatization:

N-Butyl Group: While generally stable, the N-butyl group could potentially undergo reactions under specific conditions, although transformations at this position are less common than ring functionalization.

Isobutoxymethyl Group: The ether linkage in the isobutoxymethyl group could be cleaved under harsh acidic conditions. The methylene (B1212753) bridge adjacent to the pyrazole ring could potentially be a site for radical reactions.

Table 3: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Bromination | NBS, CCl₄, reflux | 4-bromo-1-butyl-3-(isobutoxymethyl)-1H-pyrazole |

| Nitration | HNO₃, H₂SO₄ | 1-butyl-3-(isobutoxymethyl)-4-nitro-1H-pyrazole |

| Formylation | POCl₃, DMF | This compound-4-carbaldehyde |

| Suzuki Coupling (from 4-bromo derivative) | Arylboronic acid, Pd catalyst, base | 4-aryl-1-butyl-3-(isobutoxymethyl)-1H-pyrazole |

Mechanistic Investigations of this compound Formation Reactions

The formation of the this compound ring is a process rooted in the well-established Knorr pyrazole synthesis and related methodologies, which involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. chemhelpasap.combeilstein-journals.orgjk-sci.com While specific mechanistic studies for this exact molecule are not extensively documented in the literature, a detailed mechanistic pathway can be elucidated by analogy to the reactions of structurally similar unsymmetrical 1,3-dicarbonyl compounds with monosubstituted hydrazines.

The synthesis of this compound involves the reaction of butylhydrazine with a suitable 1,3-dicarbonyl synthon. A plausible precursor for this transformation is a β-alkoxy-α,β-unsaturated ketone, which serves as a masked 1,3-dicarbonyl compound. The reaction proceeds through a series of nucleophilic additions, cyclization, and dehydration steps.

Scheme 1: General Synthesis of this compound

(Note: This is a representative scheme. The actual precursor may vary, but the fundamental mechanistic steps remain consistent.)

(Note: This is a representative scheme. The actual precursor may vary, but the fundamental mechanistic steps remain consistent.)

The mechanism of this transformation can be broken down into the following key stages, which are common in pyrazole syntheses from 1,3-dicarbonyl precursors: researchgate.netrsc.org

Initial Nucleophilic Attack and Hydrazone Formation: The reaction is initiated by the nucleophilic attack of butylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl equivalent. Given that butylhydrazine is an unsymmetrical nucleophile with two nitrogen atoms of differing nucleophilicity (the terminal NH₂ group being more nucleophilic and less sterically hindered), it is this nitrogen that will preferentially attack the more electrophilic carbonyl carbon. nih.gov This is followed by the elimination of a water molecule to form a hydrazone intermediate. chemhelpasap.com

Intramolecular Cyclization: The newly formed hydrazone then undergoes an intramolecular nucleophilic attack. The second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl carbon, leading to the formation of a five-membered heterocyclic ring. This step results in a non-aromatic cyclic intermediate, often a 5-hydroxypyrazoline derivative. researchgate.net The isolation of such intermediates in related reactions provides strong evidence for this stepwise mechanism. researchgate.net

Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate to yield the stable, aromatic pyrazole ring. This dehydration step is the driving force for the reaction, leading to the formation of the thermodynamically favored aromatic system.

A critical aspect of the mechanism is the regioselectivity of the reaction. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine can potentially yield two regioisomeric pyrazoles. In the case of this compound, the formation of the 3-substituted isomer is favored over the 5-substituted one. This regiochemical outcome is dictated by the initial nucleophilic attack. The more reactive carbonyl group (typically the one less sterically hindered or electronically more activated) is preferentially attacked by the more nucleophilic terminal nitrogen of the butylhydrazine. nih.gov Subsequent cyclization then determines the final substitution pattern on the pyrazole ring.

The following table outlines the proposed step-by-step mechanism for the formation of this compound from a generic 1,3-dicarbonyl precursor and butylhydrazine.

| Step | Description | Intermediate Structure |

| 1 | Nucleophilic attack of the terminal nitrogen of butylhydrazine on the more electrophilic carbonyl carbon of the 1,3-dicarbonyl synthon. |  |

| 2 | Formation of a hydrazone intermediate through the elimination of a water molecule. |  |

| 3 | Intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl carbon, leading to cyclization. |  |

| 4 | Formation of a cyclic carbinolamine (5-hydroxypyrazoline) intermediate. |  |

| 5 | Dehydration of the cyclic intermediate, driven by the formation of the stable aromatic ring. |  |

| 6 | Formation of the final product, this compound. |  |

The regioselectivity is established in the initial steps of the reaction. The electronic and steric effects of the substituents on the 1,3-dicarbonyl precursor play a crucial role in directing the initial attack of the butylhydrazine, thereby controlling the final structure of the pyrazole product. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 1 Butyl 3 Isobutoxymethyl 1h Pyrazole

Crystallographic Studies of 1-butyl-3-(isobutoxymethyl)-1H-pyrazole and Analogous Structures

For substituted pyrazoles, the five-membered heterocyclic ring is typically found to be planar. spast.orgrdd.edu.iq The planarity of the pyrazole (B372694) ring is a consequence of its aromatic character. rdd.edu.iqorientjchem.org Studies on various pyrazole derivatives show that they crystallize in common crystal systems such as monoclinic, triclinic, and orthorhombic. spast.org For instance, an analysis of several pyrazolone (B3327878) derivatives revealed crystallization in monoclinic (P21/n), triclinic (P-1), and orthorhombic (P212121) systems. spast.org The specific crystal packing is influenced by the nature and size of the substituents on the pyrazole core, which dictate the intermolecular forces, such as van der Waals interactions and, where applicable, hydrogen bonding. nih.govresearchgate.net

In the case of this compound, the butyl group at the N1 position and the isobutoxymethyl group at the C3 position would significantly influence the crystal packing. The flexible alkyl chains would likely result in complex intermolecular packing arrangements.

Table 1: Typical Crystallographic Parameters for Substituted Pyrazole Rings Note: This table presents generalized data based on studies of analogous pyrazole structures. Specific values for this compound would require experimental determination.

| Parameter | Typical Value Range | Description |

| Crystal System | Monoclinic, Triclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P-1, P21/c | The space group defines the crystal's symmetry elements. |

| N1-N2 Bond Length | 1.33 - 1.38 Å | Bond length between the two adjacent nitrogen atoms in the ring. |

| N2-C3 Bond Length | 1.32 - 1.36 Å | Bond length between a nitrogen and an adjacent carbon. |

| C3-C4 Bond Length | 1.38 - 1.42 Å | Bond length between two carbon atoms in the ring. |

| C4-C5 Bond Length | 1.36 - 1.40 Å | Bond length between two carbon atoms in the ring. |

| C5-N1 Bond Length | 1.34 - 1.39 Å | Bond length between a carbon and an adjacent nitrogen. |

| Ring Dihedral Angles | ~0° | Values close to zero indicate a high degree of planarity for the pyrazole ring. rdd.edu.iq |

Advanced Spectroscopic Techniques for Elucidating Electronic and Molecular Structures

Spectroscopic methods are indispensable for probing the structural and electronic details of molecules like this compound. Each technique provides a unique window into the molecular properties, from vibrational modes to electronic transitions.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the conformational structure of a molecule by measuring its vibrational modes. tandfonline.comresearchgate.net These two techniques are often complementary. thermofisher.com

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the pyrazole ring and its substituents. The aromatic C-H stretching vibrations of the pyrazole ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the pyrazole ring give rise to a series of bands in the 1620-1430 cm⁻¹ range. researchgate.net The aliphatic C-H stretching vibrations from the butyl and isobutoxymethyl groups would appear in the 2960-2850 cm⁻¹ region. Additionally, a strong band corresponding to the C-O-C ether linkage in the isobutoxymethyl group would be expected around 1100 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Group Assignment |

| 3100 - 3000 | C-H Stretching | Pyrazole Ring |

| 2960 - 2850 | C-H Stretching | Butyl & Isobutoxymethyl (Aliphatic) |

| 1600 - 1500 | C=N & C=C Stretching | Pyrazole Ring |

| 1470 - 1430 | CH₂ & CH₃ Bending | Butyl & Isobutoxymethyl |

| ~1100 | C-O-C Stretching | Isobutoxymethyl (Ether) |

| Below 1000 | Ring Deformation | Pyrazole Ring |

High-Resolution NMR Spectroscopy for Stereochemical and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds in solution. bohrium.com For N-substituted pyrazoles, NMR is crucial for confirming the regiochemistry of substitution and the conformation of substituents. acs.orgacs.org

Tautomerism, a phenomenon common in N-unsubstituted pyrazoles where a proton can migrate between the two nitrogen atoms, is not a factor for this compound. nih.govcdnsciencepub.comnih.gov The presence of the butyl group on the N1 nitrogen "blocks" this exchange, resulting in a single, fixed tautomeric form. cdnsciencepub.com

A ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. The protons on the pyrazole ring (at C4 and C5) would appear as distinct doublets in the aromatic region. The protons of the butyl and isobutoxymethyl groups would appear in the aliphatic region, with chemical shifts and splitting patterns characteristic of their specific chemical environments.

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. nih.gov The carbon atoms of the pyrazole ring would resonate at distinct chemical shifts, providing confirmation of the substitution pattern. cdnsciencepub.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Predicted values in ppm relative to TMS in CDCl₃.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole Ring | C3-H | - | ~150 |

| C4-H | ~6.2 (d) | ~105 | |

| C5-H | ~7.4 (d) | ~138 | |

| N-Butyl Group | N-CH₂ | ~4.1 (t) | ~50 |

| -CH₂- | ~1.8 (m) | ~32 | |

| -CH₂- | ~1.3 (m) | ~20 | |

| -CH₃ | ~0.9 (t) | ~13 | |

| C-Isobutoxymethyl | C-CH₂-O | ~4.5 (s) | ~75 |

| O-CH₂-CH | ~3.2 (d) | ~78 | |

| -CH(CH₃)₂ | ~1.9 (m) | ~28 | |

| -CH(CH₃)₂ | ~0.9 (d) | ~19 |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov For aromatic heterocyclic compounds like pyrazole, the primary absorptions are typically due to π → π* transitions within the aromatic system. researchgate.net The gas-phase UV absorption spectrum of the parent pyrazole molecule shows a strong π → π* transition around 205-210 nm. researchgate.netresearchgate.net

For this compound, the absorption maximum (λ_max) would be influenced by the substituents. Alkyl and alkoxy groups are generally auxochromes that can cause a small bathochromic (red) shift in the absorption wavelength. The solvent can also influence the position of λ_max. nih.gov

Table 4: Expected UV-Vis Absorption for Pyrazole Derivatives

| Transition Type | Typical λ_max Range (nm) | Solvent |

| π → π | 210 - 230 | Ethanol (B145695), Methanol |

| n → π | > 250 (often weak) | Non-polar solvents |

Chiroptical Properties and Stereochemical Investigations of Chiral Pyrazole Derivatives

The specific compound this compound is achiral and therefore would not exhibit chiroptical properties such as optical rotation or circular dichroism (CD). However, the pyrazole scaffold is frequently incorporated into chiral molecules for applications in medicinal chemistry and materials science. rsc.org

Stereochemical investigations of chiral pyrazole derivatives are conducted using chiroptical techniques, which measure the differential interaction of a molecule with left- and right-circularly polarized light. nih.govresearchgate.net Chirality can be introduced to a pyrazole derivative by attaching a chiral substituent to the ring or by creating a stereocenter within a substituent. rsc.orgresearchgate.net

Circular Dichroism (CD) spectroscopy is a key technique in this area. A CD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength. Chiral molecules produce characteristic CD signals, known as Cotton effects, which can be positive or negative. nih.gov The sign and magnitude of these effects are directly related to the molecule's absolute configuration.

For example, studies on pyrazoles bearing chiral auxiliaries have used NMR and X-ray diffraction to determine the structure in the solid state, while CD spectroscopy helps to understand the preferred conformations and stereochemistry in solution. rsc.org The combination of these techniques provides a complete picture of the three-dimensional structure of chiral pyrazole derivatives.

Table 5: Techniques for Stereochemical Investigation of Chiral Pyrazoles

| Technique | Information Provided | Application |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Determination of absolute configuration and conformational analysis in solution. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Complements CD for stereochemical assignment. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Provides detailed stereochemical information based on vibrational modes. |

| Circularly Polarized Luminescence (CPL) | Differential emission of circularly polarized light from fluorescent chiral molecules. | Investigates the stereochemistry of excited states. nih.gov |

Computational Chemistry and Theoretical Investigations of 1 Butyl 3 Isobutoxymethyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity of the Pyrazole (B372694) Core

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of the pyrazole core in 1-butyl-3-(isobutoxymethyl)-1H-pyrazole. These methods provide a detailed description of the electron distribution and energy levels, which are crucial determinants of the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of pyrazole derivatives due to its balance of accuracy and computational efficiency. eurasianjournals.com DFT calculations can elucidate the geometric and electronic properties of this compound. Key parameters such as optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and the distribution of atomic charges can be determined. researchgate.net

The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, as it provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the calculated HOMO-LUMO gap would be instrumental in predicting its behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for studying the electronic structure of this compound. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate descriptions of electron correlation effects.

These methods are particularly useful for calculating properties where electron correlation is significant, such as reaction barriers and intermolecular interaction energies. For the pyrazole core of this compound, ab initio calculations can provide benchmark data for its electronic properties, against which results from less computationally expensive methods can be compared.

Molecular Modeling and Molecular Dynamics Simulations of this compound

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. eurasianjournals.com MD simulations can track the atomic movements of the molecule over time, providing insights into its conformational flexibility and interactions with its environment. nih.gov

By simulating the molecule in different solvents or in the presence of other molecules, MD can reveal how intermolecular forces influence its structure and dynamics. For this compound, MD simulations could be used to explore the conformational landscape of the butyl and isobutoxymethyl side chains, which is crucial for understanding its interactions with biological targets.

Molecular Docking and Binding Affinity Predictions with Model Macromolecules (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, such as a protein receptor. nih.gov This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action. rsc.org

For this compound, molecular docking studies can be performed to predict its binding mode and affinity with various model macromolecules. alrasheedcol.edu.iq The results of these simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. sci-hub.se The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. nih.gov

Table 2: Predicted Binding Affinities of this compound with Model Receptors

| Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Val523 |

| Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 |

| Bcl-2 | -7.9 | Arg102, Phe105, Gly145 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of results obtained from molecular docking studies.

Theoretical Studies of Structure-Property Relationships for this compound

Theoretical studies of structure-property relationships aim to understand how the chemical structure of this compound influences its physicochemical and biological properties. By systematically modifying the structure of the molecule in silico and calculating the resulting changes in properties, researchers can develop predictive models.

For instance, the lipophilicity (logP) and aqueous solubility (logS) are critical properties for drug-like molecules. These can be estimated using computational methods based on the molecule's structure. By analyzing how the butyl and isobutoxymethyl substituents contribute to these properties, it is possible to design analogs with improved pharmacokinetic profiles.

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and Molecular Electrostatic Potential Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.gov It provides a graphical representation of the regions of close contact between molecules, highlighting the nature and extent of interactions such as hydrogen bonds and van der Waals forces. nih.gov The analysis generates a two-dimensional fingerprint plot that summarizes the intermolecular contacts. uzh.ch For this compound, this analysis would reveal the dominant interactions governing its crystal packing. eurjchem.com

Molecular Electrostatic Potential (MEP) mapping is another crucial technique that illustrates the charge distribution around a molecule. mdpi.com The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas that are likely to act as electrophilic and nucleophilic centers, respectively. walisongo.ac.id For this compound, the MEP map would identify the nitrogen atoms of the pyrazole ring as regions of negative potential, making them susceptible to electrophilic attack or hydrogen bonding. wuxiapptec.com Conversely, the hydrogen atoms would exhibit positive potential. scispace.com

Coordination Chemistry and Ligand Design Involving 1 Butyl 3 Isobutoxymethyl 1h Pyrazole

1-butyl-3-(isobutoxymethyl)-1H-pyrazole as a Ligand in Transition Metal Complexes

This compound possesses the characteristic pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is a well-established motif in coordination chemistry. As a ligand, it would likely coordinate to a metal center through the pyridinic nitrogen atom (N2). The presence of a butyl group at the N1 position provides steric bulk and enhances the ligand's solubility in nonpolar solvents, which can influence the geometry and reactivity of the resulting metal complex.

The isobutoxymethyl group at the C3 position introduces an additional potential coordination site—the oxygen atom. This makes this compound a potential hemilabile ligand, where the ether oxygen could reversibly bind to the metal center. This hemilability could be a valuable feature in catalysis, as the dissociation of the ether linkage could open up a coordination site for substrate binding.

Synthesis and Spectroscopic Characterization of Metal-Pyrazole Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of pyrazole-metal complexes. This would typically involve the reaction of the pyrazole ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297), in an appropriate solvent. The stoichiometry of the reactants would be controlled to favor the formation of complexes with the desired ligand-to-metal ratio.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the coordination of the ligand to the metal center. Upon coordination, shifts in the signals of the pyrazole ring protons and carbons, particularly those close to the coordinating nitrogen, would be expected.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-N bonds within the pyrazole ring upon coordination would be observable in the IR spectrum.

UV-Visible Spectroscopy: For complexes involving transition metals with d-d transitions or charge-transfer bands, UV-Vis spectroscopy would provide information about the electronic structure of the metal center.

Structural Analysis of Coordination Compounds Featuring Pyrazole Ligands (e.g., X-ray Diffraction)

The steric influence of the N1-butyl and C3-isobutoxymethyl substituents would be of particular interest, as they would dictate the packing of the molecules in the crystal lattice and could influence the accessibility of the metal center.

Applications of Pyrazole-Metal Complexes in Heterogeneous and Homogeneous Catalysis

While no specific catalytic applications of this compound complexes have been reported, the broader class of pyrazole-metal complexes has been explored in various catalytic transformations. These include:

Polymerization: Pyrazole-based ligands have been used in catalysts for olefin polymerization.

Cross-Coupling Reactions: Palladium-pyrazole complexes have shown activity in Suzuki and Heck coupling reactions.

Oxidation Catalysis: Copper- and iron-pyrazole complexes have been investigated as catalysts for oxidation reactions.

The potential hemilability of this compound could make its metal complexes particularly interesting candidates for homogeneous catalysis, where the reversible binding of the ether oxygen could play a role in the catalytic cycle.

Theoretical and Computational Studies of Metal-Ligand Binding in this compound Complexes

In the absence of experimental data, theoretical and computational methods, such as Density Functional Theory (DFT), could be employed to predict the properties of this compound complexes. These studies could provide insights into:

Optimized Geometries: Predicting the most stable coordination geometries of the complexes.

Metal-Ligand Bond Strength: Calculating the binding energy between the pyrazole ligand and various metal centers.

Electronic Structure: Analyzing the molecular orbitals to understand the nature of the metal-ligand bonding.

Reaction Mechanisms: Modeling potential catalytic cycles to assess the viability of these complexes as catalysts for specific reactions.

Such computational studies would be invaluable in guiding future experimental work and in understanding the potential of this compound as a ligand in coordination chemistry.

Information regarding the chemical compound “this compound” is not available in the public domain, preventing the generation of the requested article.

A comprehensive search of scientific literature and chemical databases yielded no specific information on the mechanistic studies, molecular interactions, or pre-clinical activity profiles for the compound “this compound”. The user's strict requirement to focus solely on this specific compound and adhere to a detailed outline concerning its molecular and cellular activities cannot be fulfilled due to the absence of relevant research data.

The performed searches for "this compound" across various academic and scientific platforms did not return any publications detailing its synthesis, biological evaluation, or mechanism of action. General searches for "pyrazole derivatives" show that this class of compounds is actively being investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netfrontiersin.orgnih.gov These studies often involve detailed in vitro experiments to understand their interactions with molecular targets, enzyme inhibition capabilities, and effects on cellular pathways. nih.goveurasianjournals.commdpi.com Furthermore, structure-activity relationship (SAR) studies are commonly performed on series of pyrazole analogs to optimize their biological activities. mdpi.comresearchgate.net

However, without specific data for "this compound," it is impossible to provide the detailed, scientifically accurate content requested for each section of the user's outline, including:

Mechanistic Studies of Molecular Interactions and Pre Clinical Activity Profiles of 1 Butyl 3 Isobutoxymethyl 1h Pyrazole Strictly in Vitro and Pre Clinical Without Human or Dosage Data

Structure-Activity Relationship (SAR) Studies Based on Molecular Interactions

Generating an article on this specific compound would require speculating based on the properties of other pyrazole (B372694) derivatives, which would violate the user's explicit instructions to focus solely on "1-butyl-3-(isobutoxymethyl)-1H-pyrazole" and not introduce information outside this scope. Therefore, in the absence of any specific research on this compound, the requested article cannot be created.

Emerging Applications and Material Science Potentials of 1 Butyl 3 Isobutoxymethyl 1h Pyrazole Non Medical and Non Dosage Applications

Application as Building Blocks in Advanced Polymeric Materials

The pyrazole (B372694) ring, with its potential for functionalization, can be a core component in the synthesis of specialty polymers. For instance, pyrazole derivatives can be incorporated into polymer backbones to create materials with high thermal resistance and specific optoelectronic properties. The N-butyl group in 1-butyl-3-(isobutoxymethyl)-1H-pyrazole could enhance the processability of such polymers by improving their solubility in common organic solvents. Furthermore, the isobutoxymethyl group could introduce flexibility into the polymer chain, potentially leading to materials with tailored mechanical properties.

Utilization in Fluorescent Materials and Organic Dyes

Pyrazole derivatives are recognized for their utility as scaffolds in the development of fluorescent materials and organic dyes. researchgate.netnih.govacademicstrive.com The pyrazole ring itself may not be strongly fluorescent, but when appropriately substituted, it can form the core of highly emissive molecules. nih.gov These compounds have found applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes for metal ion detection, and as colorants. researchgate.netmdpi.comresearchgate.net

The photophysical properties of pyrazole-based dyes can be tuned by introducing different substituents. For example, conjugation with aromatic or heteroaromatic groups can lead to compounds with intense and tunable emission spectra. nih.gov In the case of this compound, while it lacks extensive conjugation in its basic structure, it could serve as a precursor for more complex fluorescent dyes. The isobutoxymethyl group could be modified to introduce chromophoric moieties, and the pyrazole ring can act as an electron-donating or -accepting unit within a larger conjugated system.

Recent research has focused on pyrazole derivatives in the development of chemosensors, where the pyrazole nitrogen atoms can act as binding sites for metal ions, leading to changes in fluorescence. nih.govbohrium.com The presence of the ether oxygen in the isobutoxymethyl group of this compound could potentially enhance its coordination ability, making it a candidate for further development into a selective fluorescent sensor.

Table 1: Examples of Fluorescent Properties of Pyrazole Derivatives

| Pyrazole Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde derivative | Not specified | Bright fluorescence in chloroform | Potential for sensing strongly acidic environments nih.gov |

| Pyrazoline derivatives with a phenyl group at the 5-position | Not specified | Blue photoluminescence and electroluminescence | Emitter in organic electroluminescent devices researchgate.net |

| 6-CF3-1H-pyrazolo[3,4-b]quinolines | Varies with substitution | Varies with substitution | Optoelectronic devices (OLEDs and OPVs) mdpi.comresearchgate.net |

This table is for illustrative purposes and shows data for various pyrazole derivatives, not specifically this compound.

Role as Corrosion Inhibitors in Material Protection

One of the most extensively studied applications of pyrazole derivatives is their use as corrosion inhibitors for various metals and alloys in acidic media. semanticscholar.orgbohrium.comnih.govresearchgate.netscilit.comresearchgate.net The effectiveness of pyrazole compounds in preventing corrosion is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. semanticscholar.orgnih.gov This adsorption occurs through the heteroatoms (nitrogen) in the pyrazole ring, which have lone pairs of electrons that can interact with the vacant d-orbitals of the metal. ampp.org

The structure of this compound suggests it could be an effective corrosion inhibitor. The N-butyl group would contribute to its solubility in the corrosive medium and also influence the packing of the inhibitor molecules on the metal surface. The pyrazole ring, with its two nitrogen atoms, provides the primary sites for adsorption. Additionally, the oxygen atom in the isobutoxymethyl group could offer another coordination site, potentially enhancing the adsorption and, consequently, the inhibition efficiency.

The mechanism of inhibition by pyrazole derivatives often involves both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). semanticscholar.orgnih.gov The formation of a stable, coordinated layer on the metal surface blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.org Studies on various pyrazole derivatives have shown high inhibition efficiencies, often exceeding 90%, for metals like mild steel and zinc in acidic solutions. bohrium.comnih.govampp.org

Table 2: Corrosion Inhibition Efficiency of Various Pyrazole Derivatives on Mild Steel in 1 M HCl

| Pyrazole Derivative | Concentration | Inhibition Efficiency (%) | Reference |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ M | 90.8 | nih.govnih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ M | 91.8 | nih.govnih.gov |

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | 10⁻³ M | 91.5 | bohrium.com |

| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10⁻³ M | 94 | researchgate.net |

This table presents data for various pyrazole derivatives to illustrate the potential of this class of compounds as corrosion inhibitors.

Integration into Supramolecular Assemblies and Self-Assembled Systems

The pyrazole ring is a valuable building block in supramolecular chemistry due to its ability to form hydrogen bonds and coordinate with metal ions. nih.gov The N-H group of unsubstituted pyrazoles can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor, leading to the formation of various self-assembled structures like dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.netresearchgate.netnih.gov

Although this compound is an N-substituted pyrazole and thus lacks the N-H group for hydrogen bonding, it can still participate in supramolecular assemblies through other non-covalent interactions. The pyrazole ring can engage in π-π stacking interactions, and the butyl and isobutoxymethyl groups can be involved in van der Waals forces. mdpi.com

Furthermore, the nitrogen atoms of the pyrazole ring and the oxygen atom of the isobutoxymethyl group can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comcsic.es The structure and properties of these supramolecular assemblies can be tailored by the choice of the metal ion and the specific pyrazole ligand. The butyl group in this compound could influence the solubility and processing of such materials.

Potential Applications in Agrochemical Formulations

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with many commercial products used as herbicides, insecticides, and fungicides. rsc.orgresearchgate.netclockss.org The pyrazole ring is considered a "privileged scaffold" in agrochemistry due to its metabolic stability and the ability to fine-tune its biological activity through substitution. rsc.org

The specific biological activity of a pyrazole derivative is highly dependent on the nature and position of the substituents on the pyrazole ring. For instance, certain 4-benzoylpyrazole (B1253644) derivatives have been patented as herbicides. epo.org Other pyrazole derivatives have been developed as insecticides that target the nervous system of insects.

While the specific agrochemical properties of this compound are not documented, its general structure as a substituted pyrazole makes it a candidate for screening for potential herbicidal, insecticidal, or fungicidal activity. The N-butyl and isobutoxymethyl groups would influence its lipophilicity, which is a critical factor for its uptake and transport in plants and insects. Patents related to pyrazole derivatives for agricultural use often cover a broad range of substituents, suggesting that novel combinations of functional groups, such as those present in this compound, could lead to the discovery of new active ingredients for crop protection. google.comgoogle.com

Future Directions and Challenges in 1 Butyl 3 Isobutoxymethyl 1h Pyrazole Research

Advancements in Sustainable and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that, while effective, may not align with the contemporary principles of green chemistry. bohrium.com Future research will undoubtedly focus on developing more sustainable and efficient synthetic pathways to compounds like 1-butyl-3-(isobutoxymethyl)-1H-pyrazole.

Key areas of advancement are expected to include:

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction efficiency. mdpi.com The application of flow chemistry to the synthesis of pyrazoles can lead to higher yields and reduced reaction times. mdpi.com For instance, the diazotization step, often a hazardous part of pyrazole synthesis, can be performed in situ in a flow reactor, minimizing the handling of unstable intermediates. mdpi.com

Green Solvents: The use of environmentally benign solvents is a cornerstone of sustainable chemistry. researchgate.net Ionic liquids, for example, have been explored as recyclable catalysts and solvents in the synthesis of pyrazole derivatives, demonstrating their potential to replace volatile and toxic organic solvents. bohrium.com

Catalytic Innovations: The development of novel catalysts, such as nano-magnetic catalysts, can facilitate cleaner and more efficient reactions. bohrium.com These catalysts can be easily recovered and reused, reducing waste and cost. bohrium.com Copper-catalyzed three-component processes have also shown promise for the high-yield, regioselective synthesis of N-substituted pyrazoles. mdpi.com

| Synthetic Approach | Key Advantages | Potential Impact on this compound Synthesis |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, and efficiency. mdpi.com | Safer handling of intermediates and potential for large-scale, cost-effective production. |

| Green Solvents (e.g., Ionic Liquids) | Reduced environmental impact, potential for catalyst/solvent recycling. bohrium.comresearchgate.net | A more environmentally friendly synthesis process with a smaller carbon footprint. |

| Novel Catalysis (e.g., Nano-magnetic, Copper-based) | Increased reaction rates, higher yields, and catalyst reusability. bohrium.commdpi.com | More efficient and economical synthesis pathways. |

Development of Advanced Computational Models for Predictive Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering insights that can guide and accelerate experimental research. eurasianjournals.com For this compound, advanced computational models will be pivotal in predicting its properties and potential applications.

Future directions in this area include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure and stability of pyrazole derivatives. eurasianjournals.comrsc.org This understanding is crucial for predicting reactivity and designing molecules with specific electronic properties. rsc.org

Molecular Docking and Dynamics Simulations: These techniques are essential for predicting how a molecule like this compound might interact with biological targets. eurasianjournals.com By simulating the binding modes and affinities, researchers can identify potential therapeutic applications and optimize the molecular structure for enhanced efficacy. eurasianjournals.com

Machine Learning and AI: The integration of machine learning algorithms can accelerate the discovery of new pyrazole derivatives with desired properties. eurasianjournals.com By training models on existing data, it is possible to predict the biological activity or material characteristics of novel compounds, thereby streamlining the research and development process. eurasianjournals.com

| Computational Method | Primary Function | Application to this compound Research |

|---|---|---|

| Density Functional Theory (DFT) | Provides insights into electronic structure and stability. eurasianjournals.comrsc.org | Prediction of reactivity and guidance for the design of derivatives with tailored electronic properties. |

| Molecular Docking | Predicts binding modes and affinity to biological targets. eurasianjournals.com | Identification of potential therapeutic targets and optimization of the compound's structure for improved biological activity. |

| Molecular Dynamics Simulations | Explores the dynamic behavior and conformational space of molecules. eurasianjournals.com | Understanding the flexibility and interaction dynamics of the compound with its environment. |

| Machine Learning | Accelerates the discovery of new derivatives with desired properties. eurasianjournals.com | High-throughput virtual screening and prediction of novel applications. |

Exploration of Novel Non-Biological and Technological Applications

While pyrazole derivatives are extensively studied for their biological activities, their unique structural and electronic properties also make them attractive candidates for various technological applications. mdpi.com Future research on this compound should extend beyond the biomedical field.

Potential non-biological applications to be explored include:

Agrochemicals: The pyrazole scaffold is present in a number of commercialized agrochemicals. mdpi.com Further investigation could reveal potential herbicidal or insecticidal properties of this compound or its derivatives.

Materials Science: Pyrazole-based compounds can be used in the development of heat-resistant resins and as components in fluorescent materials. ias.ac.in The specific substituents on this compound may impart unique properties suitable for advanced materials.

Corrosion Inhibitors: Some heterocyclic compounds, including pyrazole derivatives, have shown promise as corrosion inhibitors for metals. This is an area where the specific electronic properties of this compound could be advantageous.

Addressing Challenges in the Design and Development of Pyrazole-Based Scaffolds

Despite the significant progress in pyrazole chemistry, several challenges remain in the design and development of new compounds based on this scaffold. researchgate.net

Key challenges that need to be addressed include:

Regioselectivity: The synthesis of asymmetrically substituted pyrazoles can be challenging due to tautomerism, often leading to mixtures of regioisomers. mdpi.com Developing synthetic methods that offer high regioselectivity is a critical area for future research. mdpi.com

Off-Target Effects: In the context of drug development, ensuring the selectivity of pyrazole-based compounds for their intended biological target is crucial to minimize off-target effects and potential toxicity. researchgate.net

Computational Accuracy: While computational models are powerful, their predictive accuracy is dependent on the quality of the force fields and the computational methods used. eurasianjournals.com Continuous improvement of these models is necessary to enhance their reliability in predicting the behavior of novel pyrazole derivatives. eurasianjournals.com

Scalability and Cost: For any practical application, the synthesis of this compound must be scalable and economically viable. Bridging the gap between laboratory-scale synthesis and industrial production is a significant hurdle that needs to be addressed through process optimization and the use of cost-effective starting materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-butyl-3-(isobutoxymethyl)-1H-pyrazole?

- Methodology : The compound can be synthesized via multi-component reactions (MCRs) involving pyrazole precursors and isobutoxymethylating agents. For example, highlights a one-pot synthesis approach using arylcarbohydrazides and dialkyl acetylenedicarboxylates under neutral conditions, which can be adapted for introducing the isobutoxymethyl group . Alternative routes may involve alkylation of 3-hydroxymethyl pyrazole derivatives with isobutyl bromide in the presence of a base (e.g., K₂CO₃) .

- Key Considerations : Monitor regioselectivity during alkylation and use inert atmospheres to avoid side reactions.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR : Use ¹H and ¹³C NMR to identify substituents (e.g., butyl CH₂ groups at δ ~0.9–1.5 ppm and isobutoxymethyl OCH₂ at δ ~3.3–3.7 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₃H₂₂N₂O requires m/z 222.1732) .

- XRD : For crystalline samples, X-ray diffraction (as in ) determines bond angles and tautomeric stability .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Methodology :

- Antimicrobial Activity : Follow protocols in using disk diffusion against E. coli and S. aureus.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM .

- Data Interpretation : Compare IC₅₀ values with structurally similar pyrazoles (e.g., 1-butyl-1H-pyrazole in shows moderate activity at 50 μM) .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-step syntheses be mitigated?

- Methodology : Optimize reaction conditions using catalytic systems. For example, employs Pd-catalyzed cross-coupling to introduce substituents selectively. Computational tools (DFT) predict favorable reaction pathways for isobutoxymethyl group placement .

- Case Study : reports a discontinued route for 1-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole; replace iodine with palladium-mediated Suzuki couplings for functionalization .

Q. What role does tautomerism play in the compound’s reactivity and bioactivity?

- Methodology : Study tautomeric equilibria using variable-temperature NMR and XRD (as in ). For instance, 3-(4-fluorophenyl)-1H-pyrazole exists as two tautomers in a single crystal lattice, affecting hydrogen-bonding networks .

- Implications : Tautomer stability influences solubility and receptor binding in medicinal applications.

Q. How do substituents (e.g., isobutoxymethyl vs. halogen) modulate pharmacokinetic properties?

- Methodology :

- Lipophilicity : Compare logP values (e.g., isobutoxymethyl increases logP vs. bromo substituents in ).

- Metabolic Stability : Use hepatic microsome assays to assess oxidative degradation. shows brominated pyrazoles exhibit longer half-lives due to reduced CYP450 metabolism .

- Data Table :

| Substituent | logP (Predicted) | Microsomal Stability (t₁/₂, min) |

|---|---|---|

| Isobutoxymethyl | 3.2 | 45 |

| Bromo | 2.8 | 60 |

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Purity Analysis : Use HPLC (≥95% purity, as in ) to rule out impurities .

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).

- Case Study : Discrepancies in antimicrobial activity may arise from strain-specific resistance (e.g., gram-negative vs. gram-positive bacteria in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.